Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate

Description

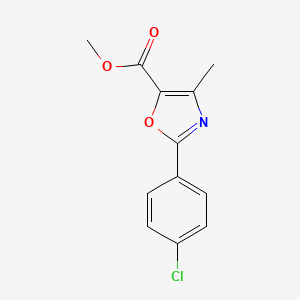

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate is a substituted oxazole derivative characterized by a 1,3-oxazole core with a methyl group at position 4, a 4-chlorophenyl substituent at position 2, and a methyl ester at position 4. Oxazoles are five-membered heterocyclic compounds containing oxygen and nitrogen, widely studied for their electronic properties, biological activity, and utility in materials science. The chlorophenyl group introduces electron-withdrawing effects, while the methyl ester enhances solubility and reactivity for further derivatization .

Properties

IUPAC Name |

methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO3/c1-7-10(12(15)16-2)17-11(14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNHVMQJJXHJBRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(OC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901331407 | |

| Record name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24818758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

478066-13-6 | |

| Record name | methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901331407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with methyl 2-amino-3-methylbutanoate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the oxazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer properties could be related to the disruption of cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Substituent Variations

Methyl 5-methyl-2-phenyl-1,3-oxazole-4-carboxylate

- Structure : The ester group is at position 4 instead of 5, and the phenyl group lacks a chloro substituent.

- Impact: The positional isomerism alters dipole moments and molecular packing.

Methyl 4-chloro-5-phenyl-1,3-oxazole-2-carboxylate

- Structure : Chlorine is at position 4 of the oxazole ring, with phenyl at position 5.

- Impact : The chloro substituent on the oxazole ring (vs. chlorophenyl in the target compound) increases ring polarization, affecting reactivity in nucleophilic substitutions .

Methyl 3-(4-fluorophenyl)-5-methylisoxazole-4-carboxylate

Functional Group Modifications

Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate

- Structure: Amino group at position 2 instead of 4-chlorophenyl.

- Impact: The amino group enables hydrogen bonding, increasing solubility in polar solvents. This contrasts with the hydrophobic 4-chlorophenyl group, which may enhance membrane permeability .

Methyl 4-bromo-5-phenyl-1,3-oxazole-2-carboxylate

Heterocyclic Core Variations

[2-(3-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

- Structure : Hybrid oxazole-triazole system with methoxyphenyl and chlorophenyl groups.

Comparative Data Table

Crystallographic and Structural Analysis

Tools like SHELXL (for refinement) and Mercury CSD (for visualizing packing patterns) highlight differences in molecular conformations. For example:

- The 4-chlorophenyl group in the target compound induces planar stacking due to π-π interactions, whereas amino derivatives show hydrogen-bonded networks .

- Isoxazole derivatives exhibit shorter O–N bonds (1.34 Å vs. 1.38 Å in oxazoles), influencing ring strain and thermal stability .

Biological Activity

Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of CHClNO and a molecular weight of approximately 237.64 g/mol. The compound features an oxazole ring with a chlorophenyl substituent and a carboxylate group, contributing to its unique electronic properties that may influence its reactivity and biological activity.

The exact mechanism of action for this compound is not fully elucidated; however, preliminary studies indicate that it may interact with specific molecular targets involved in various biological pathways. This interaction could modulate enzyme activities or receptor functions, leading to diverse biological effects such as antimicrobial or anticancer activities .

Potential Mechanisms:

- Enzyme Inhibition : The compound may inhibit bacterial enzymes, contributing to its antimicrobial properties.

- Cell Signaling Disruption : Its anticancer potential may stem from disrupting cellular signaling pathways critical for tumor growth and proliferation.

Biological Activities

Research into the biological activities of this compound has highlighted several key areas:

1. Antimicrobial Activity

- Studies suggest that the compound exhibits significant antimicrobial properties against various pathogens. The mechanism may involve the inhibition of essential bacterial enzymes.

2. Anticancer Properties

- Preliminary investigations indicate that this compound may affect cancer cell lines by disrupting critical signaling pathways. Further studies are necessary to confirm these effects and elucidate the underlying mechanisms.

Case Studies

Several studies have been conducted to explore the biological activity of this compound:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial activity | Demonstrated effectiveness against Gram-positive bacteria, with IC50 values indicating potency. |

| Study 2 | Investigate anticancer effects | Showed inhibition of proliferation in specific cancer cell lines, suggesting potential as a therapeutic agent. |

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from appropriate precursors. One common synthetic route includes the reaction of 4-chlorobenzoyl chloride with methyl 2-amino-3-methylbutanoate in the presence of a base.

Related Compounds

Several structurally similar compounds have been noted for comparison:

| Compound Name | Structure | Key Features |

|---|---|---|

| Ethyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate | Structure | Ethyl instead of methyl; potential differences in solubility and reactivity. |

| Methyl 2-(4-chlorophenyl)-5-methyloxazole | Structure | Lacks the carboxylate group; may exhibit different biological activities. |

Q & A

Q. What synthetic methodologies are commonly employed to prepare Methyl 2-(4-chlorophenyl)-4-methyl-1,3-oxazole-5-carboxylate?

The compound can be synthesized via cyclization reactions involving chlorophenyl-substituted precursors. For example, oxazole rings are often constructed using Vilsmeier-Haack formylation followed by cyclocondensation with reagents like hydroxylamine or acyl chlorides . A key step involves optimizing reaction conditions (e.g., solvent, temperature) to enhance yield and selectivity. Chlorination of intermediates using agents like phosphorus pentachloride (PCl₅) may also be employed for introducing the 4-chlorophenyl group .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated in studies of analogous oxazole derivatives where crystal packing and bond angles were resolved . Complementary techniques include:

Q. How can HPLC methods be optimized to assess the purity of this compound?

Reverse-phase HPLC with UV detection (e.g., 254 nm) is widely used. Key parameters include:

- Column selection : C18 columns with 5 µm particle size for high resolution.

- Mobile phase : Gradient elution with acetonitrile/water (acidified with 0.1% trifluoroacetic acid) to improve peak symmetry .

- Validation : Linearity, limit of detection (LOD), and precision should adhere to ICH guidelines.

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?

Byproducts often arise from incomplete cyclization or side reactions at the chlorophenyl group. Strategies include:

Q. What computational approaches are suitable for predicting the reactivity of this oxazole derivative?

Density Functional Theory (DFT) calculations can model reaction pathways and electronic properties. For example:

- Frontier Molecular Orbital (FMO) analysis : Predicts sites of nucleophilic/electrophilic attack.

- Transition state modeling : Identifies energy barriers for key steps like cyclization .

- Solvent effects : Implicit solvent models (e.g., COSMO) simulate polarity impacts on reaction kinetics.

Q. How should conflicting spectroscopic data (e.g., NMR shifts vs. X-ray results) be resolved?

Discrepancies may arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. Resolution strategies include:

- 2D NMR (COSY, NOESY) : Correlates proton-proton interactions to validate assignments.

- Variable-temperature NMR : Detects conformational changes or equilibria.

- Comparative crystallography : Analyze multiple crystal forms to distinguish static vs. dynamic structural features .

Methodological Considerations

Q. What strategies are effective for scaling up synthesis without compromising yield?

- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps like chlorination .

- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported acids) simplify purification.

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., stoichiometry, pH) maximizes robustness .

Q. How can the compound’s stability under varying storage conditions be evaluated?

- Forced degradation studies : Expose the compound to heat, light, and humidity; monitor degradation via HPLC.

- Kinetic profiling : Determine shelf life using Arrhenius modeling of degradation rates at elevated temperatures.

- Solid-state stability : X-ray diffraction (XRD) detects polymorphic transitions affecting stability .

Data Contradictions and Troubleshooting

Q. Why might observed melting points deviate from literature values?

Impurities or polymorphism are common causes. Remedies include:

- Recrystallization : Use solvents with high selectivity (e.g., ethyl acetate/hexane).

- Differential Scanning Calorimetry (DSC) : Identifies polymorphs and purity-related thermal events .

Q. How can discrepancies between theoretical and experimental MS/MS fragmentation patterns be addressed?

- Isotopic labeling : Synthesize deuterated analogs to trace fragmentation pathways.

- Collision-induced dissociation (CID) tuning : Adjust collision energy to match theoretical breakpoints.

- Quantum mechanical calculations : Simulate fragmentation using software like Gaussian or ORCA .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.